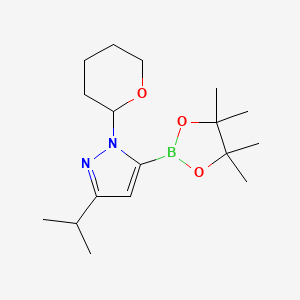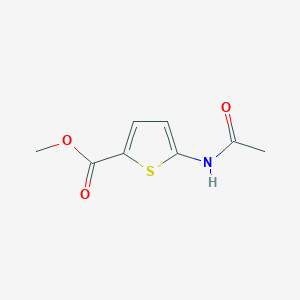![molecular formula C12H8Br2O2S B13982920 2,2'-Thiobis[4-bromophenol] CAS No. 5336-22-1](/img/structure/B13982920.png)
2,2'-Thiobis[4-bromophenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Thiobis[4-bromophenol] is an organic compound with the molecular formula C12H8Br2O2S and a molecular weight of 376.064 g/mol It is characterized by the presence of two bromophenol groups connected by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis[4-bromophenol] typically involves the reaction of 4-bromophenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the thiobis linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of 2,2’-Thiobis[4-bromophenol] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Thiobis[4-bromophenol] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenol groups to phenol groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Thiobis[4-bromophenol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties
Wirkmechanismus
The mechanism of action of 2,2’-Thiobis[4-bromophenol] involves its interaction with molecular targets through its bromophenol groups. These interactions can lead to the inhibition of enzyme activity or the modulation of biological pathways. The sulfur atom in the compound plays a crucial role in stabilizing the interactions and enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Thiobis[4-chlorophenol]
- 2,2’-Methylenebis[4-chlorophenol]
- 2,4-Disubstituted thiazoles
Uniqueness
2,2’-Thiobis[4-bromophenol] is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chlorinated analogs.
Eigenschaften
CAS-Nummer |
5336-22-1 |
|---|---|
Molekularformel |
C12H8Br2O2S |
Molekulargewicht |
376.07 g/mol |
IUPAC-Name |
4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H8Br2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H |
InChI-Schlüssel |
HQRWNPFVXNLBJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)SC2=C(C=CC(=C2)Br)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)
![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)


![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)




